5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate
Description
5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate is a brominated stigmastane derivative characterized by a steroidal backbone with bromine atoms at the 5α and 6β positions and an acetylated hydroxyl group at the 3β position. Stigmastanes are saturated sterols derived from the stigmasterol skeleton, commonly found in plant membranes.
Structurally, it shares similarities with cholestane and androstane derivatives but differs in alkyl side-chain modifications and substituent patterns. The acetate group at C-3 is a common functionalization in steroidal compounds to improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dibromo-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50Br2O2/c1-8-22(19(2)3)10-9-20(4)25-11-12-26-24-17-28(32)31(33)18-23(35-21(5)34)13-16-30(31,7)27(24)14-15-29(25,26)6/h9-10,19-20,22-28H,8,11-18H2,1-7H3/b10-9+/t20-,22-,23+,24+,25-,26+,27+,28-,29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSKMTKSRJEHQC-DPENNOCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Br)Br)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate typically involves the bromination of stigmastane derivatives followed by acetylation. The bromination reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. The acetylation step involves the reaction of the brominated intermediate with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of dehalogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated stigmastane derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroid derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate involves its interaction with specific molecular targets and pathways. The bromine atoms and acetate group play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs in the Stigmastane and Cholestane Families
The following table summarizes key structural and functional differences between 5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate and related compounds:
Key Observations:
Bromination Patterns: The dibromination at C-5α and C-6β in the target compound distinguishes it from monobrominated analogs like 5-Bromo-5α-cholestane-3,6-diol 3-Acetate. In contrast, 5α-Stigmastane-3β,5,6β-triol 3-Monobenzoate lacks bromination but includes a benzoate group, which may confer distinct solubility and receptor-binding properties .
Acetylation Effects: The 3β-acetate group is conserved across several analogs, including oleanolic acid derivatives. This modification is associated with improved pharmacokinetic profiles and bioactivity, such as the mitochondria-mediated apoptosis induced by Oleanolic Acid 3-Acetate .
For example, capsidiol 3-acetate (a sesquiterpenoid) is implicated in plant antiviral defense via NbTPS1/NbEAH enzymatic pathways .
Biological Activity
5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate is a synthetic organic compound derived from stigmastane, characterized by the presence of two bromine atoms at the 5alpha and 6beta positions and an acetate group at the 3beta position. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C31H50Br2O2
- Molecular Weight : 614.54 g/mol
- CAS Number : 32212-73-0
- IUPAC Name : [(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dibromo-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The bromine atoms and acetate group are crucial for its reactivity and biological effects. Preliminary studies suggest that it may modulate various biochemical pathways by interacting with enzymes or receptors involved in inflammation and cancer progression.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. For instance:
- Study Findings : In vitro studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines in macrophages.
| Compound | Cytokine Inhibition | Reference |
|---|---|---|
| Compound A | IL-6 (50%) | |
| Compound B | TNF-alpha (40%) | |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound is under investigation. Initial findings suggest it may induce apoptosis in cancer cell lines:
- Cell Line Studies : In studies involving breast cancer cell lines (e.g., MCF-7), treatment with brominated steroids has resulted in increased apoptosis and reduced cell viability.
- Mechanistic Insights : The mechanism may involve the activation of caspases and modulation of cellular signaling pathways.
| Cell Line | Viability Reduction (%) | Apoptosis Induction (%) | Reference |
|---|---|---|---|
| MCF-7 | 65 | 30 | |
| HeLa | TBD | TBD | TBD |
Case Study Overview
In a recent case study examining the effects of various brominated steroids on inflammation and cancer cell proliferation:
- Objective : To evaluate the anti-inflammatory and anticancer properties of brominated steroid derivatives.
Findings :
- Compounds showed significant inhibition of NF-kB signaling pathways.
Methodology
The study employed both in vitro assays and animal models to assess biological activity. Key methods included:
- Cell Culture : Human cancer cell lines were treated with varying concentrations of the compound.
- Cytokine Assays : ELISA was used to measure cytokine levels in treated cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
